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Compound of Interest

Compound Name: MN-18

Cat. No.: B591222

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MN-18 is a research chemical and is not intended for human or veterinary use. The
physiological and toxicological properties of this compound are not fully characterized. This
document is for informational and research purposes only.

Introduction

MN-18, also known by its formal name N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide,
is a synthetic cannabinoid receptor agonist (SCRA).[1] It belongs to the indazole-3-
carboxamide class of compounds, which includes a large number of potent agonists for the
cannabinoid receptors CB1 and CB2. Structurally, MN-18 is an analogue of AKB48 (APINACA),
where the adamantyl group is replaced by a naphthalenyl group.[1] It has been identified as a
designer drug sold online.[2] Due to its potent activity at cannabinoid receptors, MN-18 is a
subject of interest in forensic science, toxicology, and pharmacology research. A significant
concern associated with compounds like MN-18 is the potential for metabolic hydrolysis of the
amide group, which could release 1-naphthylamine, a known carcinogen.[2]

Physicochemical and Pharmacological Data

The fundamental properties of MN-18 are summarized below, providing a quantitative basis for
experimental design and interpretation.

Physicochemical Properties
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Property Value Reference
N-1-naphthalenyl-1-pentyl-1H-

Formal Name ) P Y p. Y [1]
indazole-3-carboxamide
N-(Naphthalen-1-yl)-1-pentyl-

Alternate Names (_ P yh-1-p ) Y [3]
1H-indazole-3-carboxamide

CAS Number 1391484-80-2 [1]I3]

Molecular Formula C23H23Ns0 [11[3]

Formula Weight 357.5 g/mol [1][2]

) >98% (typical for research-

Purity . [1]
grade material)

Formulation Crystalline solid [1]

Storage -20°C [1]

N > 5 years (under specified

Stability [1]
storage)

Solvent Concentration Reference

DMF 33 mg/mi [1]

DMSO 20 mg/ml [1]

Ethanol 2.5 mg/ml [1]

DMF:PBS (pH 7.2) (1:2) 0.3 mg/ml [1]

Pharmacological Data

MN-18 acts as a potent agonist at both the CB1 and CB2 receptors.[2] The binding affinity (Ki)
and functional potency (ECso) values are critical parameters for understanding its interaction

with the endocannabinoid system.

© 2025 BenchChem. All rights reserved. 2/15

Tech Support


https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://bio-protocol.org/exchange/minidetail?id=17455139&type=30
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://bio-protocol.org/exchange/minidetail?id=17455139&type=30
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://bio-protocol.org/exchange/minidetail?id=17455139&type=30
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC11216503/
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.researchgate.net/publication/303704504_The_Cyclic_AMP_Assay_Using_Human_Cannabinoid_CB2_Receptor-Transfected_Cells
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11216503/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Receptor Value (nM) Reference
Binding Affinity (Ki) CB1 45.72 [2]
CB2 11.098 [2]
Functional Potency
CB1 2.028 [2]
(ECso0)
CB2 1.233 2]

Synthesis and Analysis
Plausible Synthetic Pathway

The synthesis of indazole-3-carboxamide synthetic cannabinoids like MN-18 typically involves
a two-step process: N-alkylation of the indazole core followed by amide coupling. Acommon
and effective method utilizes indazole-3-carboxylic acid as the starting material.
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Step 1: N-Alkylation

Indazole-3-carboxylic Acid

1. NaH, DMF, 0°C
P. 1-Bromopentane

y

N-pentyl-indazole-3-carboxylic Acid

Step 2: Amide Coupling

1-Naphthylamine N-pentyl-indazole-3-carboxylic Acid

Coupling Agent (e.g., TBTU)
Base (¢4.9., TEA), DMF

\/

MN-18
(N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide)

Click to download full resolution via product page

Caption: Plausible two-step synthesis of MN-18.

Experimental Protocol: Synthesis

Objective: To synthesize MN-18 from indazole-3-carboxylic acid.
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Materials:

Indazole-3-carboxylic acid

e Sodium hydride (NaH, 60% dispersion in mineral oil)
e 1-Bromopentane

e 1-Naphthylamine

e 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)
o Triethylamine (TEA)

e Anhydrous Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

e Saturated sodium bicarbonate (NaHCOs) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation of Indazole-3-carboxylic Acid

o Suspend indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

e Cool the mixture to 0°C in an ice bath.

o Carefully add sodium hydride (NaH, ~2.2 equivalents) portion-wise to the suspension. Allow
the mixture to stir at 0°C for 30-60 minutes until gas evolution ceases.

e Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.
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» Allow the reaction to warm to room temperature and stir for 12-18 hours.

» Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by slowly adding water. Acidify the mixture with 1M
HCI to a pH of ~3-4, which will precipitate the product.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure to yield the crude N-pentyl-indazole-3-carboxylic acid.
Purify via recrystallization or column chromatography if necessary.

Step 2: Amide Coupling

» Dissolve the N-pentyl-indazole-3-carboxylic acid (1 equivalent) from Step 1 in anhydrous
DMF.

e Add TBTU (1.2 equivalents) and TEA (3 equivalents) to the solution. Stir for 15-20 minutes at
room temperature to activate the carboxylic acid.

e Add 1-naphthylamine (1.1 equivalents) to the reaction mixture.

 Stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

e Once the reaction is complete, pour the mixture into water and extract with ethyl acetate
(3x).

o Combine the organic layers and wash sequentially with saturated NaHCOs solution and
brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography to obtain MN-18.

o Characterize the final product using technigues such as NMR and High-Resolution Mass
Spectrometry (HRMS).
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Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify MN-18 in a seized material or biological sample extract.
Instrumentation & Parameters:

e Gas Chromatograph (GC): Agilent 7890B or equivalent.

o Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

e Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25
pum film thickness.

o Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
* Inlet Temperature: 280°C.
¢ Injection Volume: 1 pL (splitless or split mode depending on concentration).
e Oven Temperature Program:
o Initial temperature: 150°C, hold for 1 min.
o Ramp 1: 25°C/min to 300°C.
o Hold at 300°C for 10 min.
e MS Transfer Line Temperature: 290°C.
e lon Source Temperature: 230°C.
e Quadrupole Temperature: 150°C.

¢ lonization Mode: Electron lonization (El) at 70 eV.

Acquisition Mode: Full Scan (m/z 40-550).

Procedure:
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o Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g.,
methanol or acetonitrile). For biological matrices, perform a liquid-liquid or solid-phase
extraction to isolate the analyte.

o Calibration: Prepare a series of calibration standards of MN-18 of known concentrations.
« Injection: Inject the prepared sample and calibration standards into the GC-MS system.

o Data Analysis: Identify MN-18 in the sample by comparing its retention time and mass
spectrum to that of a certified reference standard. The mass spectrum should show a
characteristic molecular ion (m/z 357.5) and fragmentation pattern. Quantify the amount of
MN-18 by constructing a calibration curve from the standard solutions.

Mechanism of Action & Pharmacology
Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, MN-18 exerts its effects by activating CB1 and CB2
receptors. These are G-protein coupled receptors (GPCRSs) that are negatively coupled to
adenylyl cyclase through the inhibitory G-protein, Gi/o.

; ive G- ; GDP-GTP
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Caption: Gi/o-coupled cannabinoid receptor signaling pathway.

Experimental Protocol: In-Vitro Receptor Binding Assay

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/product/b591222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the binding affinity (Ki) of MN-18 for the CB1 receptor using a

competitive radioligand binding assay.

Materials:

Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or
CHO-hCB1 cells).

Radioligand: [BH]CP-55,940 (a high-affinity cannabinoid agonist).

Non-specific binding control: WIN 55,212-2 or another potent, unlabeled cannabinoid ligand
(10 puMm).

Test Compound: MN-18, serially diluted.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM CaClz, 0.2% BSA, pH 7.4.
Wash Buffer: 50 mM Tris-HCI, 0.05% BSA, pH 7.4 (ice-cold).

GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer to all wells.
Total Binding: To triplicate wells, add the vehicle control (e.g., DMSO).

Non-specific Binding (NSB): To triplicate wells, add the unlabeled ligand (e.g., WIN 55,212-2)
to a final concentration of 10 uM.

Competitive Binding: To the remaining wells, add serial dilutions of MN-18 (e.g., from 0.1 nM
to 10 pM) in triplicate.

Add Radioligand: Add [2H]CP-55,940 to all wells at a final concentration near its Kd value
(e.g., 0.5-1.5 nM).
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o Add Membranes: Add the CBL1 receptor membrane preparation to all wells to initiate the
binding reaction. The final assay volume is typically 200-250 L.

 Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

« Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C
filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from
the unbound.

e Washing: Quickly wash the filters multiple times with ice-cold wash buffer.

o Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the
radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

e Data Analysis:

[¢]

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

o

Plot the percentage of specific binding against the log concentration of MN-18.

Fit the data to a one-site competition model using non-linear regression to determine the

[e]

ICso value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]

[e]

is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: In-Vitro Functional Assay (CAMP)

Objective: To determine the functional potency (ECso) and efficacy of MN-18 at the CB2
receptor.

Materials:
o Cells stably expressing the human CB2 receptor (e.g., CHO-hCB2).
o Forskolin (an adenylyl cyclase activator).

o Test Compound: MN-18, serially diluted.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Reference Agonist: CP-55,940 or WIN 55,212-2.

» Assay Buffer/Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor
like IBMX (0.5 mM).

e CAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).

Procedure:

o Cell Plating: Seed the CHO-hCB2 cells into a 96-well plate and incubate overnight to allow
for attachment.

e Pre-incubation: Remove the growth medium and replace it with assay buffer containing
IBMX. Incubate for 30-60 minutes at 37°C.

o Agonist Addition: Add serial dilutions of MN-18 or the reference agonist to the wells in
triplicate.

» Stimulation: Immediately add forskolin to all wells (except the basal control) to a final
concentration that elicits a submaximal cAMP response (e.g., 3-10 uM).

e Incubation: Incubate the plate for 15-30 minutes at 37°C.

o Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's
protocol.

e CAMP Detection: Perform the steps to measure the intracellular cAMP concentration using
the chosen detection kit (e.g., adding detection reagents and measuring luminescence,
fluorescence, or absorbance).

o Data Analysis:

o Convert the raw signal to cAMP concentrations using a standard curve.

o Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-
stimulated level as 100%.
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o Plot the percent inhibition of forskolin-stimulated cAMP production against the log
concentration of MN-18.

o Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear
regression to determine the ECso (potency) and Emax (maximum efficacy) values.

Experimental Workflow Overview

The in-vitro characterization of a novel research chemical like MN-18 follows a logical
progression from initial binding studies to functional assessment.
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Caption: In-vitro characterization workflow for MN-18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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